molecular formula C7H7BrClNO2S B2937801 N-[(4-bromophenyl)methyl]sulfamoyl chloride CAS No. 2225136-94-5

N-[(4-bromophenyl)methyl]sulfamoyl chloride

Cat. No.: B2937801
CAS No.: 2225136-94-5
M. Wt: 284.55
InChI Key: GYEVMTUOSMQNNP-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]sulfamoyl chloride is a sulfamoyl chloride derivative featuring a 4-bromobenzyl group attached to the nitrogen atom of the sulfamoyl chloride moiety (ClSO2NH-). This compound is a reactive intermediate used in organic synthesis, particularly for introducing sulfonamide groups into target molecules. The 4-bromo substituent on the aromatic ring imparts distinct electronic and steric properties, influencing its reactivity, solubility, and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEVMTUOSMQNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-bromobenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-bromobenzylamine and chlorosulfonic acid.

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to control the exothermic nature of the reaction.

    Product Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The bromophenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the bromophenyl group.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate to facilitate the reaction.

Major Products

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Oxidized Derivatives: Products of oxidation reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

N-[(4-bromophenyl)methyl]sulfamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to form stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(4-bromophenyl)methyl]sulfamoyl chloride with structurally related sulfamoyl chlorides and sulfonamides, focusing on substituent effects, physicochemical properties, reactivity, and applications.

Structural and Substituent Effects

Compound Substituent(s) Key Structural Features
This compound 4-Bromobenzyl Electron-withdrawing Br, moderate steric bulk
2-(N-(4-Methoxyphenyl)sulfamoyl)acetyl chloride (14a) 4-Methoxybenzyl Electron-donating OCH3, smaller substituent
2-(N-(4-Methoxy-3-nitrophenyl)sulfamoyl)acetyl chloride (14b) 4-Methoxy-3-nitrobenzyl Strong electron-withdrawing NO2, larger size
N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide 4-Chlorophenyl Electron-withdrawing Cl, compact substituent
  • Electronic Effects: The 4-bromo group is electron-withdrawing via inductive effects, enhancing the electrophilicity of the sulfamoyl chloride group compared to electron-donating substituents (e.g., OCH3 in 14a). However, it is less electron-withdrawing than a nitro group (NO2 in 14b), which significantly increases reactivity in nucleophilic substitutions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound* ~284.56 Not reported Low polarity solvents (e.g., DCM, toluene)
14a 263.00 147–149 Soluble in DCM, THF
14b 307.99 136–138 Moderate solubility in DMF
N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide 290.75 Not reported Ethanol, sodium bicarbonate solutions

*Calculated molecular weight based on formula C7H7BrClNO2S.

  • Melting Points : The bromo derivative’s melting point is expected to be higher than 14a (147–149°C) due to stronger van der Waals interactions from the heavier Br atom. However, the nitro-substituted 14b (136–138°C) shows that strong electron-withdrawing groups can disrupt crystal packing, reducing melting points despite higher molecular weight .
  • Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to polar substituents (e.g., OCH3 or NO2), favoring dissolution in chlorinated solvents like dichloromethane .

Biological Activity

N-[(4-bromophenyl)methyl]sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with sulfamoyl chloride. This reaction can be facilitated by the presence of a suitable solvent and temperature control to optimize yield. The resulting compound is characterized by various spectroscopic methods such as NMR and IR, confirming the presence of key functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:

  • Escherichia coli (ATCC 25922)
  • Staphylococcus aureus (ATCC 25923)
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MIC) for these strains were determined through standard broth microdilution methods. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on its inhibitory effects on steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The compound demonstrated a notable reduction in STS activity, with residual activity measured at varying concentrations:

  • At 100 nM concentration: Residual STS activity was reduced to 1% .
  • At 500 nM concentration: Residual STS activity ranged from 11.78% to 55.11% depending on structural modifications.

These findings suggest that modifications to the bromophenyl group can enhance inhibitory potency against STS, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of STS, which is crucial for the conversion of steroid sulfates to active estrogens.
  • Membrane Permeability : Structural features such as the bromine substituent may influence the compound's ability to penetrate cell membranes, affecting its overall efficacy.
  • Antioxidant Activity : Preliminary studies suggest that this compound may also exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • A study demonstrated that derivatives of sulfamoylated compounds showed enhanced antibacterial activity compared to non-sulfamoylated counterparts.
  • Another research project explored the use of this compound in combination therapies for cancer treatment, indicating synergistic effects when used alongside established chemotherapeutics.

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